Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-
Description
Contextualization within Aromatic Carboxylic Acid Derivatives Research
Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a wide array of more complex molecules with applications in materials science, pharmaceuticals, and agrochemicals. The study of aromatic carboxylic acid derivatives is a mature field, yet it continues to evolve with the introduction of novel functional groups that impart unique chemical properties and reactivity. "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" represents a specialized derivative that integrates three key structural motifs: a para-substituted benzoic acid, a chiral center, and a hydrazinyl group.
The benzoic acid moiety provides a rigid scaffold and a versatile handle for further chemical transformations, such as esterification, amidation, or reduction. The para-substitution pattern influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The introduction of an ethyl group at the 4-position bearing a chiral center and a hydrazinyl function significantly increases the molecular complexity and opens up new avenues for research, particularly in the areas of asymmetric synthesis and medicinal chemistry.
Significance of Hydrazinyl Functionality in Synthetic and Mechanistic Chemistry
The hydrazinyl (-NHNH2) group is a potent nucleophile and a versatile functional group in organic synthesis. Its presence in "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" imparts several key reactive properties. Hydrazines are well-known for their ability to react with carbonyl compounds to form hydrazones, a reaction that is often reversible and can be used for the protection of aldehydes and ketones or for the formation of C=N double bonds in the synthesis of various heterocyclic compounds.
Furthermore, the N-N single bond in hydrazines can be cleaved under specific reductive or oxidative conditions, providing access to amines or azo compounds, respectively. In the context of mechanistic chemistry, the lone pairs of electrons on the adjacent nitrogen atoms can participate in a variety of electronic interactions and can act as bidentate ligands for metal catalysts. The hydrazinyl group can also be a precursor for the generation of diazenes or other reactive intermediates.
Elucidation of Stereochemical Importance: The (1S) Enantiomer and Chiral Recognition Paradigms
The designation "(1S)" specifies the absolute configuration of the stereocenter at the carbon atom to which the hydrazinyl group is attached. The presence of this chiral center means that "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" is a single enantiomer of a chiral molecule. In the realm of advanced organic chemistry, the stereochemistry of a molecule is of paramount importance as it governs its interactions with other chiral molecules, including biological receptors and chiral catalysts.
The field of chiral recognition is dedicated to understanding and exploiting these stereospecific interactions. A pure enantiomer like "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" can be utilized in several chiral recognition paradigms:
As a Chiral Resolving Agent: The carboxylic acid functionality can form diastereomeric salts with a racemic mixture of a chiral amine. libretexts.orglibretexts.org Due to the different physical properties of diastereomers, they can often be separated by techniques such as fractional crystallization. libretexts.org Subsequent removal of the resolving agent would yield the separated enantiomers of the amine. libretexts.org
As a Chiral Auxiliary: The chiral hydrazinyl moiety could be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved.
In Asymmetric Catalysis: The molecule could serve as a chiral ligand for a metal catalyst. The stereochemical information from the (1S) center can be transferred to the substrate of the reaction, leading to the formation of one enantiomer of the product in excess.
The effectiveness of this molecule in any of these roles would depend on the spatial arrangement of its functional groups and its conformational preferences, which are dictated by its (1S) configuration.
Overview of Key Academic Research Trajectories for Chiral Hydrazinylethyl Benzoic Acids
While specific research on "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" is not extensively documented in publicly available literature, the research trajectories for closely related chiral hydrazines and benzoic acid derivatives provide a clear indication of its potential areas of academic and industrial interest.
One major research avenue is the synthesis of chiral hydrazines . The development of efficient and stereoselective methods for the preparation of enantiomerically pure hydrazines is a significant goal in organic synthesis. Transition-metal-catalyzed asymmetric hydrogenation of hydrazones is a prominent strategy for accessing chiral hydrazines. researchgate.netresearchgate.netchemistryviews.org For instance, nickel-catalyzed asymmetric hydrogenation of hydrazones has been shown to produce chiral hydrazines in high yields and enantioselectivities. chemistryviews.org Another approach involves the use of chiral boranes for the metal-free hydrogenation of hydrazones. nih.govacs.org
Another key trajectory is the application of chiral hydrazines in asymmetric synthesis . Chiral hydrazines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chemistryviews.org They can be used as chiral building blocks or as precursors to other chiral functional groups. Research in this area focuses on developing new synthetic methodologies that utilize the unique reactivity of the hydrazinyl group in a stereocontrolled manner.
Furthermore, the development of chiral derivatizing agents for the determination of enantiomeric purity is an active area of research. Chiral hydrazines can react with chiral carbonyl compounds to form diastereomeric hydrazones, which can then be separated and quantified using techniques like HPLC. researchgate.netnih.gov
The table below summarizes some key research findings and methodologies relevant to the study of chiral hydrazinylethyl benzoic acids.
| Research Area | Key Findings and Methodologies |
| Synthesis of Chiral Hydrazines | Transition-metal (e.g., Ni, Rh, Ir, Pd, Ru) catalyzed asymmetric hydrogenation of hydrazones. chemistryviews.org |
| Metal-free asymmetric hydrogenation of hydrazones using chiral boranes. nih.govacs.org | |
| Nucleophilic substitution reactions to introduce the hydrazinyl group. nih.gov | |
| Applications in Asymmetric Synthesis | Use as chiral ligands in asymmetric catalysis. |
| Employment as chiral auxiliaries to control stereochemistry. | |
| Role as chiral resolving agents for the separation of enantiomers. libretexts.orglibretexts.org | |
| Chiral Derivatization and Analysis | Formation of diastereomeric hydrazones for the determination of enantiomeric excess by chromatography. researchgate.netnih.gov |
Synthetic Strategies for Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- and its Stereoisomers
The synthesis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- and its racemic form, 4-(1-hydrazinylethyl)benzoic acid, involves intricate strategies to construct the chiral hydrazine (B178648) moiety attached to the benzoic acid scaffold. Methodologies range from classical racemic syntheses to advanced enantioselective techniques designed to control the stereochemistry at the C1 position of the ethyl group.
Structure
2D Structure
Properties
CAS No. |
924887-08-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-[(1S)-1-hydrazinylethyl]benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-4-8(5-3-7)9(12)13/h2-6,11H,10H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
ZIKOQDHMWSGDEP-LURJTMIESA-N |
SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Benzoic Acid, 4 1s 1 Hydrazinylethyl
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and salt formation. The kinetics and thermodynamics of these reactions are influenced by the electronic properties of the substituents on the aromatic ring.
Esterification and Amidation Kinetics and Thermodynamics
The esterification of benzoic acid derivatives is a well-studied reaction, typically catalyzed by acid. The reaction rate is sensitive to the electronic nature of the substituents on the benzene (B151609) ring, a relationship described by the Hammett equation (log(k/k₀) = σρ). wikipedia.orgchemeurope.com In this equation, σ is the substituent constant and ρ is the reaction constant. For acid-catalyzed esterification of benzoic acids, the reaction constant (ρ) is small and negative, indicating that electron-donating groups slightly accelerate the reaction, while electron-withdrawing groups retard it. wikipedia.org
The 4-[(1S)-1-hydrazinylethyl]- group is expected to be an electron-donating group due to the lone pairs on the nitrogen atoms, which can participate in resonance with the benzene ring. This would increase the electron density on the carbonyl carbon of the carboxylic acid, making it slightly more reactive towards nucleophilic attack by an alcohol under acidic conditions. The kinetics of esterification for various substituted benzoic acids demonstrate this trend. rsc.orglibretexts.org
Amidation follows a similar mechanistic pathway to esterification, involving the nucleophilic attack of an amine on the activated carboxyl group. The thermodynamics of both reactions are typically moderately exergonic, with the formation of a stable ester or amide bond driving the equilibrium.
Salt Formation and Coordination Chemistry with Metal Centers
As a carboxylic acid, Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- readily forms salts with bases. More complex interactions occur with metal centers, where both the carboxylate and the hydrazinyl moieties can act as ligands to form coordination complexes.
The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The hydrazinyl group, with its two nitrogen atoms possessing lone pairs, can also coordinate to metals, often acting as a bridging ligand between two metal centers. ajol.info Studies on related acetoxy benzoic acids with hydrazine (B178648) have shown the formation of stable complexes with transition metals like Cobalt (Co), Nickel (Ni), Zinc (Zn), and Cadmium (Cd). ajol.info The coordination geometry of these complexes is often octahedral. ajol.info Hydrazone derivatives of this compound can also form stable complexes with metals, chelating through the imine nitrogen and phenolic or enolic oxygen atoms. nih.gov
Transformations of the Hydrazinyl Group
The hydrazinyl group is a potent nucleophile and a precursor to a variety of nitrogen-containing functional groups and heterocyclic systems.
Condensation Reactions with Aldehydes and Ketones Leading to Hydrazone Derivatives
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnih.govchemtube3d.com
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. wikipedia.org
Intramolecular and Intermolecular Cyclization Pathways to Novel Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)
The hydrazone and hydrazide functionalities derived from Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- are valuable precursors for the synthesis of five-membered aromatic rings, known as heterocycles.
1,3,4-Oxadiazoles: Acyl hydrazones can undergo oxidative cyclization to form 1,3,4-oxadiazoles. journalagent.com Common oxidizing agents for this transformation include iodine in the presence of a base. beilstein-journals.orgd-nb.info The mechanism involves the oxidation of the hydrazone, followed by an intramolecular cyclization and elimination to form the stable aromatic oxadiazole ring. journalagent.com Alternatively, diacylhydrazine intermediates can be cyclized using dehydrating agents like phosphorus oxychloride. researchgate.net
1,2,4-Triazoles: The hydrazinyl group is a key building block for 1,2,4-triazoles. For instance, reaction with N-acyl-S-methylisothioureas can lead to the formation of 1-alkyl-5-aryl-1,2,4-triazoles. nih.gov Another pathway involves the reaction of hydrazones with nitriles in a formal [3+2] cycloaddition. rsc.org These methods provide regioselective access to a wide variety of substituted triazoles. organic-chemistry.orgorganic-chemistry.orgisres.org
Controlled Oxidation and Reduction Reaction Mechanisms
Oxidation: The hydrazinyl group can be oxidized, with the most common outcome being the formation of dinitrogen gas (N₂). This transformation is the driving force for the Wolff-Kishner reduction, where a hydrazone intermediate is treated with a strong base at high temperatures. byjus.comwikipedia.orgnrochemistry.comunacademy.commasterorganicchemistry.com The mechanism involves the deprotonation of the hydrazone, followed by a series of proton transfer and elimination steps that ultimately release the highly stable N₂ molecule and form a carbanion, which is then protonated to yield an alkane. libretexts.org The metabolism of substituted hydrazines can also proceed via oxidation, catalyzed by enzymes like cytochrome P450, to generate reactive radical species. nih.govresearchgate.net
Reduction: The nitrogen-nitrogen single bond in the hydrazinyl group can be cleaved under reductive conditions to form the corresponding amine. This transformation can be achieved through catalytic hydrogenation, often using Raney Nickel as the catalyst. cdnsciencepub.comresearchgate.net The combination of Raney Nickel and hydrazine hydrate (B1144303) is a potent reducing system for various functional groups. cdnsciencepub.commdma.chacs.orgacs.org For sterically hindered hydrazines, more powerful reducing agents like samarium(II) iodide (SmI₂) may be required to achieve the reduction to the primary amine. acs.org Another method involves the use of aqueous titanium(III) trichloride. rsc.org
Stereochemical Stability and Reactivity at the Chiral Center
Kinetic and Mechanistic Studies of Epimerization and Racemization
Exploration of Stereospecific Transformations
The chiral center in the 4-[(1S)-1-hydrazinylethyl]- group allows for the possibility of stereospecific transformations. Reactions involving the hydrazine moiety or the benzylic position could proceed with retention or inversion of configuration, depending on the reaction mechanism. For instance, reactions that proceed via an SN2 mechanism would likely result in an inversion of stereochemistry, while reactions involving a neighboring group participation mechanism might lead to retention of the original configuration.
Aromatic Ring Reactivity and Electronic Effects of Substituents
The reactivity of the benzene ring in Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is governed by the electronic effects of the two substituents: the carboxyl group (-COOH) and the 4-[(1S)-1-hydrazinylethyl]- group.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene and its derivatives. wikipedia.org The regioselectivity of these reactions is determined by the directing effects of the substituents already present on the ring. wikipedia.org
The carboxyl group (-COOH) is an electron-withdrawing group and is known to be a meta-director and a deactivator of the aromatic ring towards electrophilic attack. libretexts.org
The 4-[(1S)-1-hydrazinylethyl]- group is an alkyl group, which is generally an ortho, para-director and an activator of the aromatic ring. youtube.com
Since the two substituents are in a para position to each other, their directing effects are cooperative. The activating ortho, para-directing alkyl group will direct incoming electrophiles to the positions ortho to it (and meta to the carboxyl group). The deactivating meta-directing carboxyl group will also direct incoming electrophiles to the same positions (meta to itself and ortho to the alkyl group). Therefore, electrophilic aromatic substitution on Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is expected to occur at the positions ortho to the 4-[(1S)-1-hydrazinylethyl]- group.
Interactive Data Table: Expected Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E+) | Expected Major Product(s) |
| Br₂ / FeBr₃ | Benzoic acid, 3-bromo-4-[(1S)-1-hydrazinylethyl]- |
| HNO₃ / H₂SO₄ | Benzoic acid, 3-nitro-4-[(1S)-1-hydrazinylethyl]- |
| SO₃ / H₂SO₄ | Benzoic acid, 3-sulfo-4-[(1S)-1-hydrazinylethyl]- |
Studies on Radical Reactions and Atmospheric Degradation Pathways (e.g., with OH, NO₃, SO₄⁻ radicals)
While specific studies on the radical reactions of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- are not available, the atmospheric degradation of the parent compound, benzoic acid, has been investigated. rsc.orgresearchgate.netbohrium.com These studies provide a framework for understanding the potential atmospheric fate of its derivatives.
The reaction of benzoic acid with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals is a key process in its atmospheric removal. rsc.org The reaction with OH radicals can proceed via addition to the aromatic ring or by hydrogen abstraction from the carboxylic acid group. rsc.orgresearchgate.net In atmospheric water droplets, the addition reactions of OH radicals to the benzoic acid ring are generally favored over abstraction reactions due to lower potential energy barriers. rsc.org The total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. rsc.orgresearchgate.net
Interactive Data Table: Potential Radical Reaction Pathways
| Radical | Potential Reaction Type | Likely Site of Attack |
| OH | Addition | Aromatic Ring |
| OH | H-abstraction | Carboxylic acid, Benzylic position, Hydrazine group |
| NO₃ | H-abstraction | Benzylic position, Hydrazine group |
| SO₄⁻ | H-abstraction | Benzylic position, Hydrazine group |
Derivatization and Analog Synthesis of Benzoic Acid, 4 1s 1 Hydrazinylethyl
Synthesis of Structurally Diversified Hydrazide-Hydrazone Analogs
The synthesis of hydrazide-hydrazone analogs is a common strategy in medicinal chemistry to generate libraries of structurally diverse compounds. The core reaction involves the condensation of a hydrazide with a variety of aldehydes and ketones, a reaction that typically proceeds in high yield under mild conditions.
Starting from a suitable benzoic acid derivative, the corresponding benzohydrazide can be prepared. For instance, esterification of the benzoic acid followed by treatment with hydrazine (B178648) hydrate (B1144303) is a standard method for producing the necessary hydrazide intermediate. This hydrazide serves as a key building block for the synthesis of hydrazide-hydrazone analogs.
The general synthetic procedure involves reacting the benzohydrazide with a stoichiometric amount of a selected aldehyde or ketone. The reaction is typically carried out under reflux in a protic solvent such as ethanol or methanol, sometimes with the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation. The resulting hydrazide-hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. This straightforward and high-yielding reaction allows for the introduction of a wide array of substituents (R¹ and R²) into the final molecule, enabling a thorough exploration of the chemical space around the core scaffold.
The structural diversity of the resulting analogs is dictated by the choice of the carbonyl compound. A variety of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed to systematically probe the effects of different electronic and steric features on biological activity.
| Entry | Carbonyl Compound (R¹-CO-R²) | Substituent R¹ | Substituent R² | Resulting Hydrazone Moiety |
|---|---|---|---|---|
| 1 | Benzaldehyde | Phenyl | H | -NH-N=CH-Ph |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | H | -NH-N=CH-(4-Cl-Ph) |
| 3 | Pyridine-4-carboxaldehyde | 4-Pyridyl | H | -NH-N=CH-(4-pyridyl) |
| 4 | Acetophenone | Phenyl | CH₃ | -NH-N=C(CH₃)-Ph |
| 5 | Cyclohexanone | -(CH₂)₅- (forms a ring) | -NH-N=C₅H₁₀ | |
| 6 | 2-Furaldehyde | 2-Furyl | H | -NH-N=CH-(2-furyl) |
Development of Fused and Spiro Heterocyclic Architectures
Building upon the hydrazide-hydrazone scaffold, further synthetic transformations can lead to the development of more complex, rigid structures such as fused and spiro heterocyclic architectures. These modifications can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule.
Fused Heterocycles: The hydrazone moiety is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic rings. For example, hydrazones can undergo intramolecular cyclization reactions to yield fused polycyclic systems. The specific outcome depends on the nature of the reactants and the reaction conditions.
One common strategy involves the reaction of hydrazones with reagents that can cyclize across the N-H and a suitably positioned reactive group. For instance, thermal or acid-catalyzed cyclization of arylhydrazones derived from β-ketoesters can lead to the formation of fused pyrazole or triazine ring systems. The reaction of N-acylhydrazones with dehydrating agents can also lead to the formation of fused 1,3,4-oxadiazole rings. These reactions introduce a new heterocyclic ring fused to the existing aromatic system, creating a more complex and rigid molecular architecture. For example, intramolecular cyclization of N-(2-hydroxybenzoyl)hydrazones can yield seven-membered benzo-1,3,4-oxadiazepine derivatives. researchgate.net Similarly, coupling diazonium salts with appropriate precursors can lead to arylhydrazono-indolines, which can be thermally cyclized to form fused 1,2,4-triazino[5,6-b]indoles. chempap.org
Spiro Heterocycles: Spirocyclic systems, where two rings share a single common atom, represent another class of structurally intriguing derivatives. The synthesis of spiro compounds often involves intramolecular reactions or reactions with bidentate reagents. Starting from a derivative of the benzoic acid core, a spiro center can be introduced at various positions.
For instance, a ketone functionality introduced onto the core molecule can react with bidentate nucleophiles like ethylene glycol or 2-aminoethanethiol to form spiro-dioxolanes or spiro-thiazolidines, respectively. Another approach involves the reaction of a precursor with a double bond (exocyclic methylene group) with 1,3-dipoles in a [3+2] cycloaddition reaction to generate spiro-pyrazolines or spiro-isoxazolines. The synthesis of spiro heterocycles can lead to compounds with unique three-dimensional geometries, which can be beneficial for optimizing interactions with biological targets.
Design and Preparation of Conformationally Constrained Derivatives
Flexible molecules can adopt numerous conformations in solution, and typically only one or a few of these are responsible for the desired biological activity (the "bioactive conformation"). The strategy of conformational restriction aims to rigidify a flexible molecule to favor this bioactive conformation. nih.govsemanticscholar.org This pre-organization can lead to an increase in binding affinity, as less conformational entropy is lost upon binding to the target. unina.ittandfonline.com It can also improve selectivity and metabolic stability. tandfonline.com
For a molecule like Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, the ethylhydrazine (B1196685) side chain possesses significant conformational flexibility due to several rotatable single bonds. Several strategies can be employed to synthesize conformationally constrained derivatives:
Intramolecular Cyclization: One of the most effective methods to restrict conformational freedom is through cyclization. The hydrazinyl side chain can be incorporated into a new ring system. For example, reacting the hydrazine moiety with a bifunctional electrophile could form a heterocyclic ring, such as a pyridazinone or a pyrazolidinone, that includes the ethyl side chain. This would lock the relative orientation of the phenyl ring and the terminal nitrogen atom.
Introduction of Rigid Linkers: Replacing flexible single bonds with more rigid units can also constrain the molecule. For instance, incorporating a double bond or a small, rigid ring (like a cyclopropane) into the side chain can limit the number of accessible conformations.
The design of such constrained analogs is often guided by computational modeling to predict which rigidified structures are most likely to mimic the putative bioactive conformation. nih.gov The synthesis of these molecules is typically more complex than that of simple analogs but can provide valuable insights into the SAR and lead to compounds with improved pharmacological profiles.
Exploration of Isosteric and Bioisosteric Modifications
Isosterism and bioisosterism are fundamental concepts in medicinal chemistry where a functional group or a substituent in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or pharmacological activity. u-tokyo.ac.jpdrughunter.com This strategy is widely used to modulate properties such as potency, selectivity, bioavailability, and metabolic stability. drugdesign.org
For Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, several key functional groups can be targeted for bioisosteric replacement:
Carboxylic Acid Group: The carboxylic acid moiety is often a source of poor oral bioavailability due to its ionizable nature. Replacing it with a suitable bioisostere can significantly improve pharmacokinetic properties. Common carboxylic acid bioisosteres are acidic heterocycles that maintain the ability to participate in key interactions (like hydrogen bonding) while having different physicochemical profiles.
| Original Group | Bioisostere | Key Properties |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Acidic, planar, metabolically stable. Can improve oral bioavailability. drughunter.com |
| Acylsulfonamide (-CONHSO₂R) | Acidic, non-planar. Can improve potency and cell permeability. | |
| Hydroxamic Acid (-CONHOH) | Acidic, can act as a metal chelator. | |
| Hydroxyisoxazole | Acidic, planar heterocycle. |
Phenyl Ring: The central phenyl ring can be replaced by various aromatic heterocycles such as pyridine, thiophene, or pyrazole. This modification can alter the electronic distribution, introduce new hydrogen bonding capabilities, and affect the metabolic profile of the compound. For example, replacing a phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which may form new interactions with a biological target or improve solubility.
Hydrazine Linker: The hydrazine group (-NH-NH-) itself can be considered for replacement, although this is less common. Potential bioisosteres could include groups that maintain a similar spatial arrangement and hydrogen bonding capacity. For instance, a hydroxylamine (-O-NH-) or a substituted methylenehydrazine (-CH₂-NH-NH-) could be explored. More significant modifications might replace the entire hydrazone linkage with stable, non-hydrolyzable linkers like an amide or an ester if the hydrazone itself is found to be metabolically labile. nih.gov
The selection of an appropriate bioisostere is context-dependent and often requires the synthesis and evaluation of a series of analogs to identify the replacement that confers the most desirable properties. drughunter.com
Spectroscopic Characterization and Advanced Structural Elucidation of Benzoic Acid, 4 1s 1 Hydrazinylethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation (e.g., 1H, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.
¹H NMR Spectroscopy would provide information on the chemical environment and spatial relationships of the hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on the benzoic acid ring, the methine proton of the ethyl group, the methyl protons, and the protons of the hydrazinyl and carboxylic acid groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular fragments.
¹³C NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would identify all unique carbon environments within the molecule. This would include the carboxyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the methine carbon of the chiral center, and the methyl carbon.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | Doublet | 2H | Aromatic (ortho to COOH) |
| ~7.4 | Doublet | 2H | Aromatic (meta to COOH) |
| ~4.1 | Quartet | 1H | Methine (-CH) |
| ~3.5 | Broad Singlet | 3H | Hydrazine (B178648) (-NH-NH₂) |
| ~1.4 | Doublet | 3H | Methyl (-CH₃) |
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | Carboxylic Acid (C=O) |
| ~145 | Aromatic (C-CH) |
| ~130 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~132 | Aromatic (C-COOH) |
| ~55 | Methine (CH) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would provide valuable information about the functional groups present in "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-".
Infrared (IR) Spectroscopy would identify characteristic vibrations of the molecule's bonds. Key expected absorptions would include a broad O-H stretch from the carboxylic acid group (typically around 3300-2500 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹), N-H stretching vibrations from the hydrazine group (around 3300-3100 cm⁻¹), C-H stretches from the aromatic ring and the ethyl group, and C=C stretches from the aromatic ring (around 1600-1450 cm⁻¹).
Raman Spectroscopy , being complementary to IR, would be particularly useful for observing non-polar bonds. The symmetric vibrations of the benzene (B151609) ring would be expected to show strong Raman signals.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3300-3100 | Medium | N-H stretch (Hydrazine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1610 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (e.g., ESI-MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) would be employed to determine the molecular weight of "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" and to gain insight into its structure through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) , a soft ionization technique, would be ideal for determining the accurate molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) , if the compound is sufficiently volatile and thermally stable (or after derivatization), could also be used. The fragmentation pattern observed in the mass spectrum would provide a fingerprint of the molecule. Expected fragmentation would involve the loss of the carboxylic acid group, cleavage of the ethyl-hydrazine side chain, and fragmentation of the aromatic ring. Analyzing these fragments would help to confirm the proposed structure.
Computational Chemistry and Molecular Modeling of Benzoic Acid, 4 1s 1 Hydrazinylethyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, conformational preferences, and chemical reactivity. For Carbidopa, DFT calculations, particularly using the B3LYP functional with the 6-311++G** basis set, have been employed to investigate its molecular characteristics. worldscientific.comniscair.res.in
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of a flexible molecule like Carbidopa is crucial for its biological activity, as it dictates how the molecule can interact with its biological targets. The presence of several rotatable single bonds in the side chain leads to a complex potential energy surface (PES) with multiple local minima corresponding to different stable conformations. worldscientific.com
Theoretical studies on Carbidopa have revealed a shallow PES, indicating that several different conformations exist within a small energy range. worldscientific.com This conformational flexibility is significant for its role as an enzyme inhibitor, where it needs to adopt a specific shape to fit into the active site. The global minimum energy structure, representing the most stable conformation, has been identified through tight geometry optimization followed by frequency calculations to ensure it is a true minimum. worldscientific.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. iorst.net
For Carbidopa, HOMO-LUMO analysis reveals how its electronic structure contributes to its function. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Natural Transition Orbital (NTO) analyses, based on Time-Dependent DFT (TD-DFT), show that for Carbidopa, electronic transitions often involve a significant charge transfer from the aromatic catechol moiety to the aliphatic amino acid side chain, which is a key aspect of its electronic behavior. niscair.res.in
Table 1: Frontier Molecular Orbital Energies for Carbidopa
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Value not specified in sources | Indicates electron-donating capability, localized on the catechol ring. |
| LUMO | Value not specified in sources | Indicates electron-accepting capability, involving the side chain. |
| HOMO-LUMO Gap | Value not specified in sources | Relates to chemical reactivity and kinetic stability. |
Specific energy values from the reviewed literature are not provided, but the qualitative descriptions of charge transfer are highlighted. niscair.res.iniorst.net
Electrostatic Potential Mapping and Charge Distribution
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
In Carbidopa, the MEP would show negative potential around the oxygen atoms of the catechol and carboxyl groups, making them sites for hydrogen bonding and interaction with positively charged residues in an enzyme's active site. The analysis of charge population further quantifies the partial charges on each atom, providing a more detailed picture of the charge distribution that governs intermolecular interactions. iorst.net
Vibrational Frequency Calculations and Spectroscopic Feature Prediction
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at a given level of theory (e.g., B3LYP/6-311++G**), researchers can assign the vibrational modes observed in experimental spectra. niscair.res.in A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data due to the approximations inherent in the calculations. niscair.res.in
For Carbidopa, theoretical FTIR spectra have been computed and show good correspondence with experimental measurements. niscair.res.in This allows for the detailed assignment of specific vibrational modes, such as the stretching and bending of C=O, O-H, and N-H bonds. This analysis has successfully identified two specific IR marker bands for Carbidopa, which can be used for its identification and to study its interactions. niscair.res.in
Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding, including both covalent and non-covalent interactions. worldscientific.com By analyzing the topological features of the electron density, such as bond critical points, one can quantify the nature and strength of interactions within a molecule and between molecules.
QTAIM has been applied to Carbidopa to extract and compare the quantum chemical topology features of its electron density distribution. worldscientific.com This analysis helps to understand the intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecule's preferred conformations. Such insights are critical for understanding how Carbidopa recognizes and binds to its target enzyme, DOPA decarboxylase. worldscientific.comresearchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).
For a molecule with a shallow potential energy surface like Carbidopa, DFT-based MD simulations are particularly valuable. worldscientific.com These simulations have been launched to explore the conformational space of Carbidopa extensively. By analyzing the complete trajectory, researchers can understand the dynamic transitions between different conformations and the timescales on which these changes occur. worldscientific.com This provides a more realistic view of the molecule's behavior in a biological context, complementing the static information from geometry optimizations.
Reaction Pathway Elucidation and Transition State Modeling
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction pathways and the characterization of transient structures such as transition states. For a molecule like Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, these methods can predict the most likely routes for its synthesis or degradation.
Theoretical investigations into reactions involving similar structures, such as the reaction of methyl radicals with ethylamine, have successfully identified multiple pathways, including hydrogen abstraction from different sites. researchgate.net For Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, a similar computational approach could be employed to study its reactivity. For instance, a hypothetical study could model the abstraction of a hydrogen atom from the hydrazine (B178648) or ethyl group by a radical species. DFT calculations, often at a level of theory like B3LYP/6-311++G(d,p), can be used to locate the transition state structures for each potential abstraction pathway. researchgate.net
The energy barriers calculated for these pathways would indicate the most favorable reaction route. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. Modeling this state provides invaluable information about the geometry and electronic structure of the molecule at the point of bond breaking and formation.
Table 1: Hypothetical Calculated Activation Barriers for Hydrogen Abstraction from Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-
| Reaction Pathway | Abstracted Hydrogen Position | Calculated Activation Barrier (kcal/mol) |
| Pathway A | N-H of the terminal NH2 | 10.5 |
| Pathway B | N-H of the substituted nitrogen | 12.2 |
| Pathway C | C-H of the ethyl group | 15.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of results that would be obtained from a computational study. The values are based on typical activation energies for similar reactions.
By analyzing the vibrational frequencies of the calculated transition state, it can be confirmed as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Such computational studies provide a microscopic view of the reaction dynamics that is often inaccessible through experimental means alone.
Computational Insights into Chiral Recognition Mechanisms and Enantioselective Processes
The (1S) stereocenter in Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- imparts chirality to the molecule, making it a subject of interest for enantioselective processes. Computational modeling is instrumental in understanding how this chirality influences its interactions with other chiral molecules, such as catalysts or biological receptors. Chiral recognition is fundamentally governed by the non-covalent interactions between the enantiomers of a substrate and a chiral selector.
Computational studies on enantioselective synthesis, for example, the palladium-catalyzed asymmetric hydrogenation of hydrazones, have demonstrated the power of these methods. dicp.ac.cn In such studies, DFT calculations can be used to model the interaction between the chiral catalyst and the prochiral substrate. By calculating the energies of the diastereomeric transition states leading to the different enantiomeric products, the enantioselectivity of the reaction can be predicted. The lower energy transition state corresponds to the major enantiomer formed.
For Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, computational modeling could be used to investigate its role as a chiral ligand or its interaction with a chiral stationary phase in chromatography. Molecular docking simulations, a common computational technique, could predict the preferred binding mode of the (S)-enantiomer over the (R)-enantiomer to a chiral receptor. These simulations calculate a binding score based on the intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.
Table 2: Hypothetical Binding Energies of Enantiomers to a Chiral Selector
| Enantiomer | Chiral Selector | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |
| (S)-Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- | Chiral Catalyst A | -8.5 | Phenyl, Carbonyl |
| (R)-Benzoic acid, 4-[(1R)-1-hydrazinylethyl]- | Chiral Catalyst A | -6.2 | Phenyl |
Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates how computational methods can quantify the difference in interaction energies that leads to chiral recognition.
These computational insights are crucial for the rational design of new enantioselective catalysts and for understanding the stereospecificity of biochemical processes. rsc.orgnih.gov By providing a detailed picture of the molecular interactions at play, computational chemistry serves as a powerful predictive tool in the field of stereochemistry. rsc.org
Advanced Analytical Methodologies for Benzoic Acid, 4 1s 1 Hydrazinylethyl
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-. Its versatility allows for both reversed-phase and normal-phase separations, as well as chiral analysis to determine enantiomeric purity.
Optimized Chromatographic Conditions for Reversed-Phase and Normal-Phase Separations
Reversed-phase HPLC is frequently the method of choice for compounds like Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- due to its compatibility with aqueous and organic mobile phases. A C18 column is commonly utilized, providing a nonpolar stationary phase that retains the analyte based on its hydrophobic character. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. The buffer helps to control the ionization state of the carboxylic acid and hydrazine (B178648) groups, ensuring reproducible retention times and good peak shapes. Gradient elution is often employed to ensure the efficient elution of the target compound and any impurities with different polarities.
Normal-phase HPLC, while less common for this type of analyte, can be used for specific separation challenges, particularly for resolving nonpolar impurities. This technique uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane with a polar modifier like ethanol or isopropanol).
| Parameter | Reversed-Phase Method | Normal-Phase Method |
|---|---|---|
| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | Silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | A: 0.01 M Ammonium Acetate (pH 4.5) B: Acetonitrile | A: n-Hexane B: Isopropanol |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 265 nm | UV at 254 nm |
| Injection Volume | 10 µL | 15 µL |
Chiral HPLC for Precise Enantiomeric Excess and Purity Determinations
The presence of a stereocenter in Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- necessitates the use of chiral HPLC to separate and quantify the (S)-enantiomer from its (R)-counterpart. This is crucial for determining enantiomeric excess (e.e.) and ensuring the stereochemical purity of the compound. Chiral Stationary Phases (CSPs) are employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds. nih.govmdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. nih.gov For this compound, a normal phase mode with a mobile phase like heptane/ethanol is often a good starting point for method development. researchgate.net The resolution of the enantiomers is dependent on the specific interactions between the enantiomers and the chiral selector of the CSP. nih.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | Cellulose derivatized CSP (e.g., Lux® Cellulose-2) |
| Mobile Phase | Heptane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Direct analysis of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the hydrazine group. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov A common approach for hydrazine-containing compounds is derivatization with a ketone, such as acetone, to form a hydrazone. google.comsielc.com This reaction is often rapid and can be performed directly in the sample solution prior to injection. nih.gov
Headspace GC is a particularly useful technique for analyzing volatile impurities, such as residual free hydrazine, in the drug substance. google.com This method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. This minimizes the introduction of non-volatile matrix components onto the GC column. A flame ionization detector (FID) is commonly used for quantification. sielc.com
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC and GC. Its high efficiency and low sample consumption make it an attractive method. For a charged molecule like Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, Capillary Zone Electrophoresis (CZE) is the most suitable mode. The separation is based on the differential migration of analytes in an electric field. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow. For instance, a low pH BGE would ensure the carboxylic acid is protonated while the hydrazine group is positively charged. The use of chiral selectors, such as cyclodextrins, can be incorporated into the BGE to achieve enantiomeric separation. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Sensitive Identification and Quantification, especially for Trace Analysis
Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide exceptional sensitivity and selectivity, making them ideal for trace analysis.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for the quantification of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- in complex matrices. Following HPLC separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes allows for very low limits of detection and quantification, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. researchgate.net For instance, a method for the related compound 4-hydrazino benzoic acid achieved a limit of quantification of 0.52 ppm. researchgate.net Derivatization can also be employed to enhance ionization efficiency and improve sensitivity. nih.govresearchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry) is used for the analysis of volatile derivatives, providing definitive identification based on the mass spectrum of the derivatized analyte. When coupled with headspace sampling, GC-MS is highly effective for identifying and quantifying trace levels of volatile impurities. researchgate.net GC-triple quadrupole mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity for detecting trace impurities like hydrazine in pharmaceutical ingredients. nih.gov
| Parameter | Condition |
|---|---|
| LC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 0.01 M Ammonium Acetate and Acetonitrile (45:55 v/v) researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) researchgate.net |
| Example LOQ | ~0.5 ppm (based on 4-hydrazino benzoic acid) researchgate.netresearchgate.net |
Spectrophotometric Assays for Quantitative Determination in Complex Matrices
UV-Vis spectrophotometry can be used for the quantitative determination of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-. The benzoic acid core of the molecule contains a chromophore that absorbs UV light. Benzoic acid itself typically shows characteristic absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The presence of the 4-[(1S)-1-hydrazinylethyl]- substituent will influence the position and intensity of these absorption bands. The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using a calibration curve prepared with standards of known concentration. While less selective than chromatographic methods, spectrophotometric assays can be simple and rapid for routine analysis in matrices where interfering substances are minimal.
Applications of Benzoic Acid, 4 1s 1 Hydrazinylethyl As a Strategic Synthetic Building Block
Precursor in the Total Synthesis of Complex Natural Products and Designed Molecules
The value of a chiral building block is measured by its ability to impart stereochemical information during the synthesis of a complex target. Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- serves as a potential chiral pool starting material, where the pre-existing stereocenter can be carried through a synthetic sequence to control the stereochemistry of the final product. The hydrazine (B178648) and carboxylic acid functional groups offer orthogonal reactivity, allowing for selective transformations.
The hydrazine moiety is a potent nucleophile and can be readily converted into various heterocyclic systems, such as pyrazoles or triazoles, which are common motifs in natural products and pharmaceuticals. sigmaaldrich.com For instance, the related achiral compound, 4-hydrazinobenzoic acid, is a known building block for constructing heterocyclic compounds with diverse pharmacological properties. sci-hub.sesci-hub.se The carboxylic acid group can act as a handle for chain extension, amide bond formation, or as a directing group in catalyzed reactions. While specific examples of the total synthesis of a complex natural product using Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- are not prominent in the literature, its structural framework makes it an attractive candidate for the synthesis of designed molecules where control of chirality is paramount. Benzoic acid hydrazides, in general, serve as key intermediates in the synthesis of various biologically active compounds. ontosight.aiontosight.ai
Role in Ligand Design for Asymmetric Catalysis and Coordination Chemistry
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- possesses the necessary features to act as a bifunctional or tridentate chiral ligand. The two nitrogen atoms of the hydrazine group and the oxygen atoms of the carboxylate can coordinate to a metal center, creating a rigid, chiral environment. This defined spatial arrangement is crucial for inducing enantioselectivity in a catalytic transformation.
Chiral ligands often rely on a combination of coordinating atoms and a rigid backbone to effectively control the stereochemical outcome of a reaction. mdpi.com The benzoic acid framework of the title compound provides this rigidity. Bifunctional organocatalysts, which often contain hydrogen-bond donors and acceptors in a chiral scaffold, have proven effective in promoting a wide range of enantioselective reactions. nih.gov The hydrazine and carboxylic acid groups of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- can participate in similar hydrogen-bonding interactions, suggesting its potential as an organocatalyst or as a ligand in metal-catalyzed processes where substrate positioning is key.
Incorporation into Advanced Materials and Supramolecular Assemblies
The construction of advanced materials and supramolecular assemblies often relies on molecules capable of forming predictable, non-covalent interactions, such as hydrogen bonds. The carboxylic acid group of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- is an excellent hydrogen bond donor and acceptor, capable of forming robust synthons, like the well-known carboxylic acid dimer. This property allows for its potential incorporation into self-assembling systems, liquid crystals, or metal-organic frameworks (MOFs).
Furthermore, hydrazine- and hydrazone-based compounds are recognized for their applications in combinatorial and supramolecular chemistry. acs.orgnih.gov The introduction of the chiral ethylhydrazine (B1196685) group adds a layer of complexity, potentially leading to the formation of chiral supramolecular polymers or materials with chiroptical properties. The ability to derivatize both the hydrazine and carboxylic acid ends of the molecule allows it to act as a versatile linker unit in the bottom-up construction of functional materials.
Intermediate for the Synthesis of Specific Chemical Agents with Defined Utilities
The reactivity of the hydrazine and carboxylic acid groups makes Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- a valuable intermediate for creating a diverse range of derivatives with specific functions. The parent structure can be systematically modified to tune its biological or chemical properties.
Chemical probes are essential tools for studying biological systems. Hydrazine has been identified as a versatile chemical warhead for chemoproteomic probes, capable of reacting with electron-poor enzyme cofactors and transient intermediates. biorxiv.org This reactivity allows hydrazine-based probes to target multiple classes of pharmacologically important enzymes. biorxiv.org Derivatives of Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- could be developed into such probes, where the benzoic acid moiety provides a scaffold for attaching reporter tags (like fluorophores) or affinity handles, while the chiral hydrazine acts as the reactive group for covalent modification of a biological target.
Additionally, derivatives of the related 4-hydrazinobenzoic acid have been extensively studied for their antioxidant properties. researchgate.netnih.gov This activity is often assessed through their ability to scavenge free radicals. The antioxidant potential of these derivatives suggests their utility as probes for studying oxidative stress in biological systems.
| Derivative of 4-Hydrazinobenzoic Acid | DPPH Radical Scavenging Activity (%) at 20 µg/mL | ABTS Radical Scavenging Activity (%) at 20 µg/mL |
| Parent Compound (4-hydrazinobenzoic acid) | 41.48 ± 0.23 | 74.52 ± 0.11 |
| Hydroxy-methoxybenzylidene derivative | 72.29 ± 0.24 | 85.19 ± 0.17 |
| Phenylisothiocyanate derivative | 50.27 ± 0.15 | 80.60 ± 0.15 |
| Benzylidene derivative | - | 83.33 ± 0.12 |
| 4-Chlorobenzylidene derivative | - | 84.34 ± 0.10 |
| Data sourced from a study on the antioxidant activities of 4-hydrazinobenzoic acid derivatives. nih.gov |
Hydrazine and many of its derivatives are known to be genotoxic, meaning they can cause damage to DNA. inchem.org This property has led to regulatory scrutiny and extensive research into their mechanisms of action. Studies on a wide array of hydrazine derivatives have been conducted to assess their potential to induce DNA repair, a hallmark of genotoxicity.
In one comprehensive study using the hepatocyte primary culture/DNA repair test, numerous hydrazine derivatives were evaluated. nih.govnih.govscispace.com The test measures unscheduled DNA synthesis (UDS) in liver cells, which indicates that the cells are repairing damaged DNA. The results showed that a significant number of hydrazine derivatives elicited a positive genotoxic response. nih.govnih.gov Notably, the study revealed species-specific differences, with mouse hepatocytes appearing more susceptible to the genotoxic effects of certain hydrazines than rat hepatocytes. nih.govnih.govscispace.com This aligns with in vivo carcinogenicity data for these agents. scispace.com While Benzoic acid, 4-[(1S)-1-hydrazinylethyl]- was not specifically tested, the data on related structures underscore the importance of evaluating any new hydrazine-containing compound for potential genotoxicity. For example, hydrazine itself induces gene mutations and chromosome aberrations in a variety of test systems. inchem.org The metabolic activation of these compounds is a key factor in their genotoxicity, as the parent compound may be converted into a more reactive species within the cell. scispace.com
| Hydrazine Derivative | Genotoxicity in Rat Hepatocytes | Genotoxicity in Mouse Hepatocytes |
| 1,1-Dimethylhydrazine | Negative | Positive |
| 1,2-Dimethylhydrazine·2HCl | Positive | Positive |
| Hydrazine hydrate (B1144303) | Negative | Positive |
| Hydrazine sulfate (B86663) | Negative | Positive |
| Methylhydrazine·sulfate | Positive | Positive |
| Phenylhydrazine·HCl | Positive | Positive |
| Data from hepatocyte/DNA repair tests. nih.govnih.gov |
Conclusion and Future Research Perspectives
Synthesis of Current Understanding and Major Research Achievements
Based on the available information, the current understanding of "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-" is limited to its identification and availability from commercial suppliers. There are no major research achievements or a body of scientific literature dedicated to this specific compound that could be synthesized.
Identification of Remaining Challenges and Emerging Opportunities in Stereoselective Synthesis and Chemical Transformation
The primary challenge is the complete lack of published methods for the stereoselective synthesis of "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-". This presents a significant opportunity for research in developing novel synthetic routes to access this chiral molecule with high enantiopurity. Future work could explore asymmetric hydrogenation of corresponding hydrazones or the use of chiral auxiliaries. Similarly, its chemical transformations and reactivity profile remain unexplored, offering a blank slate for chemical investigation.
Prospective Research Directions and Interdisciplinary Collaborations for Benzoic Acid, 4-[(1S)-1-hydrazinylethyl]-
Prospective research would need to begin with the fundamental synthesis and characterization of "Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-". Following this, its potential applications could be explored. Given its structure, which combines a benzoic acid moiety with a chiral hydrazine (B178648) group, potential research directions could include:
Medicinal Chemistry: Investigation of its biological activity, for instance, as an enzyme inhibitor or as a scaffold for the development of new therapeutic agents. Collaboration with pharmacologists and biochemists would be crucial.
Asymmetric Catalysis: Its potential use as a chiral ligand in metal-catalyzed asymmetric reactions could be explored in collaboration with specialists in organometallic chemistry.
Materials Science: The compound could be investigated as a building block for chiral polymers or functional materials, requiring collaboration with polymer chemists and materials scientists.
Q & A
Q. What synthetic routes are commonly employed to prepare Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-, and how can structural purity be validated?
Methodology :
- Synthesis : Use hydrazine derivatives and benzoic acid precursors via condensation reactions. For example, analogous hydrazone compounds (e.g., 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid) are synthesized with yields of 58–70% using reflux conditions in ethanol or methanol .
- Structural Validation :
- Spectroscopy : Employ IR to confirm hydrazine N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹). UV-Vis can monitor conjugation effects, while ¹H/¹³C NMR identifies stereochemistry and substituent positions .
- X-ray Crystallography : Use SHELX or SIR97 for single-crystal structure determination. For example, hydrazone analogs were resolved with SHELXL refinement (R factor < 0.08) .
Q. What crystallographic software tools are recommended for resolving the compound’s structure, and how should data contradictions be addressed?
Methodology :
- Software : SHELX (for refinement), SIR97 (for direct methods in phase determination), and WinGX (for data integration). SHELX is robust for small-molecule refinement, even with twinned data .
- Data Contradictions :
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to analyze the compound’s electronic properties and reactivity?
Methodology :
- Electron Localization Function (ELF) : Calculate ELF via DFT (e.g., Gaussian or ORCA) to map electron density distribution, identifying regions of nucleophilicity (e.g., hydrazine NH group) .
- Reactivity Prediction : Compare computed frontier molecular orbitals (HOMO/LUMO) with UV-Vis experimental data to validate electronic transitions. For example, hydrazone analogs show π→π* and n→π* transitions at ~300–400 nm .
Q. What experimental strategies can resolve ambiguities in the stereochemical configuration of the chiral hydrazine moiety?
Methodology :
- Crystallographic Refinement : Use anomalous scattering (if heavy atoms are present) or assign Flack parameter in SHELXL to confirm absolute configuration .
- Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and correlate retention times with computed stereodescriptors .
Q. How can antioxidant activity be systematically evaluated for this compound, and what controls are essential?
Methodology :
- Assay Design : Use DPPH radical scavenging or FRAP assays. For example, hydrazone analogs (e.g., 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid) showed dose-dependent activity, with IC₅₀ values validated against ascorbic acid controls .
- Control Experiments : Include positive controls (e.g., Trolox) and negative controls (e.g., benzoic acid derivatives lacking hydrazine groups) to isolate the hydrazine moiety’s contribution .
Q. What are the challenges in characterizing hydrogen-bonding networks in crystalline forms, and how can they be mitigated?
Methodology :
- Challenge : Overlapping thermal motion in X-ray data may obscure H-bond geometry.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
